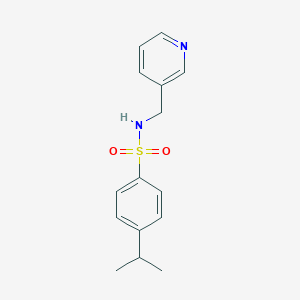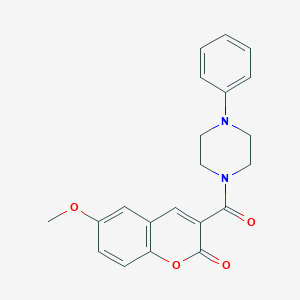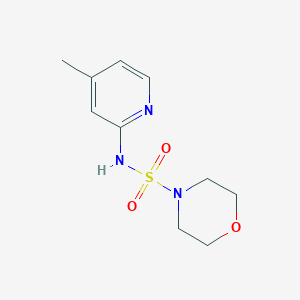![molecular formula C21H22N4O2 B279166 N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide, also known as L-779,976, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to have a high affinity for the histamine H3 receptor.
作用机制
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves its binding to the histamine H3 receptor. This receptor is located presynaptically on neurons and is involved in the regulation of neurotransmitter release. By binding to this receptor, N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide inhibits the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain. This can have therapeutic effects in various neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is its high affinity for the histamine H3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, the compound has been extensively studied, and its pharmacological properties are well characterized. However, one of the limitations of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide is its potential non-specific effects on other receptors and enzymes. This can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide. One direction is the development of more selective compounds that target the histamine H3 receptor. This can help to minimize the potential non-specific effects of the compound. Another direction is the study of the compound in animal models of various neurological disorders to determine its potential therapeutic effects. Additionally, the compound can be studied in combination with other drugs to determine its potential synergistic effects.
合成方法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves a series of chemical reactions. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(3-aminopropyl)imidazole to form the intermediate product. The final step involves the reaction of the intermediate product with benzoyl chloride to obtain the desired compound.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. This compound has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
属性
产品名称 |
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide |
|---|---|
分子式 |
C21H22N4O2 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-(3-imidazol-1-ylpropyl)-2-[(3-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H22N4O2/c1-16-6-4-7-17(14-16)20(26)24-19-9-3-2-8-18(19)21(27)23-10-5-12-25-13-11-22-15-25/h2-4,6-9,11,13-15H,5,10,12H2,1H3,(H,23,27)(H,24,26) |
InChI 键 |
XLIREPINQOVANP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)


![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)







![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)